2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen” is a biochemical for proteomics research . It has a molecular formula of C30H30D5N5O3 and a molecular weight of 518.68 .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains an ethyl group, a phenylmethoxy group, a piperazinyl group, and a hydroxyphenyl group . The stereochemistry is absolute, with two defined stereocenters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 513.63 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 1-(4-hydroxyphenyl)piperazine and (1S,2S)-1-ethyl-2-(phenylmethoxy)propan-2-ol. The reaction involves several steps, including protection of the hydroxyl group, formation of the piperazine ring, and deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the protected piperazine intermediate and the propanol intermediate.", "Starting Materials": [ "1-(4-hydroxyphenyl)piperazine", "(1S,2S)-1-ethyl-2-(phenylmethoxy)propan-2-ol", "Protecting reagents", "Coupling reagents" ], "Reaction": [ "Protection of the hydroxyl group of 1-(4-hydroxyphenyl)piperazine using a suitable protecting reagent", "Formation of the piperazine ring through reaction with (1S,2S)-1-ethyl-2-(phenylmethoxy)propan-2-ol", "Deprotection of the hydroxyl group using a suitable deprotecting reagent", "Coupling of the protected piperazine intermediate with the propanol intermediate using a suitable coupling reagent to obtain the final product" ] } | |
1246814-94-7 | |
Molecular Formula |
C30H35N5O3 |
Molecular Weight |
517.666 |
IUPAC Name |
2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1/i9D,10D,11D,12D |
InChI Key |
QLRPRKJUMRQTOV-XPSNYTDQSA-N |
SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O |
synonyms |
[S-(R*,R*)]-2-[1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.